N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride

Acute Toxicity Safety Profile Intravenous LD50

N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride (CAS 78128-69-5, also designated D-701) is a synthetic benzamide derivative classified within the o-alkoxy-N-(alkylaminoalkyl)-benzamide series. This series was originally investigated for its local anesthetic properties.

Molecular Formula C17H29ClN2O4
Molecular Weight 360.9 g/mol
CAS No. 78128-69-5
Cat. No. B13804166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride
CAS78128-69-5
Molecular FormulaC17H29ClN2O4
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-]
InChIInChI=1S/C17H28N2O4.ClH/c1-2-14-23-16-7-4-3-6-15(16)17(22)18-8-5-9-19(10-12-20)11-13-21;/h3-4,6-7,20-21H,2,5,8-14H2,1H3,(H,18,22);1H
InChIKeyKJBDRVPNJCNKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide Hydrochloride: A Defined Local Anesthetic Benzamide


N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride (CAS 78128-69-5, also designated D-701) is a synthetic benzamide derivative classified within the o-alkoxy-N-(alkylaminoalkyl)-benzamide series [1]. This series was originally investigated for its local anesthetic properties [1]. The compound's structure is defined by an o-propoxy substituent on the benzamide ring and a bis(2-hydroxyethyl)amino moiety on the propyl linker, which imparts specific hydrogen-bonding and hydrophilic characteristics distinct from other alkylamino analogs .

Why Generic Substitution Fails for N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide Hydrochloride


Generic substitution within the o-alkoxy-N-(alkylaminoalkyl)-benzamide class is not scientifically sound due to significant, quantifiable differences in acute toxicity and physicochemical profiles that are directly tied to specific structural modifications. As established by the foundational Demolis et al. study, altering the o-alkoxy chain length (e.g., from propoxy to butoxy or ethoxy) or the nature of the aminoalkyl group results in compounds like D-695 (o-butoxy) and D-696 (o-ethoxy), which possess markedly different LD50 values [1]. Furthermore, a change in the amine group to a diethylamino variant (CAS 78109-80-5) drastically increases toxicity by as much as 7-fold intravenously . These acute variations mean that selecting a simple in-class analog without precise structural matching can introduce unacceptable changes to a research or industrial process's safety and handling requirements.

N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide Hydrochloride: Quantitative Differentiation Evidence


Intravenous Acute Toxicity: o-Propoxy Analog Shows 1.4-Fold Safety Margin Over o-Butoxy Analog

The target compound (D-701) is significantly less toxic by the intravenous route compared to its closest direct homolog, the o-butoxy analog (D-695, CAS 78109-79-2), and much less toxic than a more distant analog with a diethylamino side chain (CAS 78109-80-5). This specific alkoxy chain length is a critical determinant of acute toxicity .

Acute Toxicity Safety Profile Intravenous LD50

Intraperitoneal Toxicity: Target Compound's Defined LD50 of 330 mg/kg

The target compound possesses a well-defined acute intraperitoneal toxicity LD50 of 330 mg/kg in mice, as documented in the primary literature . This route-specific data provides a critical benchmark for research applications involving peritoneal administration. Publicly available toxicity data for the o-ethoxy (D-696) and o-butoxy (D-695) analogs for this specific route of administration are lacking, making cross-comparison impossible, but this establishes the D-701 compound as the one with reported IP data.

Intraperitoneal LD50 Acute Toxicity Safety Pharmacology

Balanced Hydrophilicity-Lipophilicity Profile: A logP of 4.04 with High Polar Surface Area

The target compound has a calculated partition coefficient (logP) of 4.04 and a polar surface area (PSA) of 79.82 Ų . This profile, governed by the specific o-propoxy chain and the bis(2-hydroxyethyl)amino group, contrasts with the o-ethoxy analog (D-696, C16H27ClN2O4) and o-butoxy analog (D-695, C18H31ClN2O4), whose molecular weights differ by ±14 Da. The intermediate lipophilicity of the target compound is likely to influence membrane permeability and formulation behavior differently than its shorter- or longer-chain counterparts [1].

Physicochemical Profile logP Polar Surface Area

Distinct Structural Motif: Bis(2-hydroxyethyl)amino Group Enables Differential Hydrogen Bonding

The target compound contains a bis(2-hydroxyethyl)amino functional group, which provides two terminal hydroxyl moieties capable of acting as both hydrogen bond donors and acceptors . This is a clear structural point of differentiation from other analogs in the series, such as the simple primary amine derivative D-705 (o-propoxy, aminopropyl, CAS 78109-76-9), which lacks these hydroxyls and therefore has different intermolecular interaction capabilities . While direct comparative biological activity data correlating this feature is unavailable from the 1960 study, this is a key chemical handle for applications requiring enhanced hydrophilicity or targeted conjugation.

Structural Biology Hydrogen Bonding SAR

High-Value Application Scenarios for N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide Hydrochloride


Pharmacological Research on Local Anesthetic Mechanisms

As a defined member of the o-alkoxy-N-(alkylaminoalkyl)-benzamide local anesthetic class [1], this compound is ideal for structure-activity relationship (SAR) studies investigating how the o-propoxy chain length and the bis(2-hydroxyethyl)amino group modulate anesthetic potency and duration. Its intermediate logP of 4.04 and distinct hydrogen bonding pattern offer a unique profile to contrast with the o-ethoxy (D-696) and o-butoxy (D-695) analogs.

Specialized Chemical Synthesis and Derivatization

The presence of terminal hydroxyl groups on the bis(2-hydroxyethyl)amino moiety makes this compound a valuable synthetic intermediate for producing esters, ethers, or carbamate derivatives for probing novel chemical space [1]. This dual-handle reactivity for conjugation is absent in the simpler aminopropyl analog D-705 .

Formulation Development for Parenteral Products

In the development of injectable formulations, the target compound's higher intravenous LD50 (110 mg/kg) provides a safer starting point for tolerability studies compared to the more toxic o-butoxy analog D-695 (IV LD50 80 mg/kg) or the diethylamino analog (IV LD50 15 mg/kg) [1]. This makes it the preferred candidate within this class for early-stage parenteral formulation work.

Analytical Reference Standard Qualification

Given its unique combination of physicochemical properties (MW, logP, PSA) and acute toxicity profile, the compound serves as a well-characterized reference standard for analytical method development, quality control testing, and forensic toxicology screening for the o-propoxy benzamide class [1].

Quote Request

Request a Quote for N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.